molecular formula C9H17NO3 B2664534 tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate CAS No. 2231664-24-5

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Cat. No.: B2664534
CAS No.: 2231664-24-5
M. Wt: 187.239
InChI Key: FVUJIZNXJAXEJU-BQBZGAKWSA-N
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Description

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS: 2231664-24-5) is a chiral carbamate derivative featuring a cyclobutane ring substituted with a hydroxyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the adjacent nitrogen. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its stereochemical rigidity and the Boc group’s utility in amine protection. Its structural simplicity and stereospecificity make it a valuable building block for complex molecules, such as protease inhibitors or kinase-targeting agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclobutyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxycyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H17_{17}NO3_3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 2231664-24-5
  • IUPAC Name : tert-butyl ((1S,2S)-2-hydroxycyclobutyl)carbamate

The structural formula indicates the presence of a tert-butyl group and a hydroxycyclobutyl moiety, which contributes to its reactivity and potential biological activity.

Chemistry

In synthetic organic chemistry, tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate serves as an important intermediate. It is utilized in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo various chemical reactions makes it a versatile building block for creating new compounds.

Application AreaDescription
Pharmaceuticals Used in the design of drug candidates targeting specific biological pathways.
Agrochemicals Acts as an intermediate in the synthesis of pesticides and herbicides.

Biology

The compound has been investigated for its potential biological activities. Studies suggest that it may act as an enzyme inhibitor or receptor modulator, which could be beneficial in various therapeutic contexts.

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially aiding in disease treatment.
  • Receptor Modulation : Its interaction with receptors can lead to physiological changes that are being explored for therapeutic applications.

Medicine

Ongoing research focuses on the therapeutic potential of this compound in treating diseases such as cancer and metabolic disorders. Preliminary studies have shown promise in:

  • Cancer Treatment : The compound's ability to modulate biological pathways may enhance the efficacy of existing cancer therapies.
  • Metabolic Disorders : Its role as an enzyme inhibitor could help regulate metabolic processes disrupted in conditions like diabetes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

Study TitleFindings
Investigating Enzyme InhibitionDemonstrated effective inhibition of target enzymes related to metabolic pathways, suggesting potential for drug development .
Receptor Modulation EffectsShowed modulation of receptor activity leading to significant physiological responses .
Therapeutic Applications in OncologyExplored the compound's use as an adjunct therapy in cancer treatment protocols .

Industrial Applications

In addition to its scientific research applications, this compound is utilized in various industrial processes:

  • Specialty Chemicals Production : Contributes to the manufacturing of high-performance materials and chemicals.
  • Research and Development : Used extensively in laboratories for developing new methodologies and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor by forming covalent bonds with nucleophilic residues. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s closest analogs differ in ring size, substituent positions, and stereochemistry. Key examples include:

Compound Name CAS Number Ring System Substituent Position Molecular Formula Molecular Weight (g/mol)
tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate 2231664-24-5 Cyclobutane 2-hydroxy C₉H₁₇NO₃ 187.24
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 Cyclopentane 2-hydroxy C₁₀H₁₉NO₃ 201.27
tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 Cyclopentane 3-hydroxy C₁₀H₁₉NO₃ 201.27
tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate 207729-03-1 Cyclopentane 3-hydroxy (cis) C₁₀H₁₉NO₃ 201.27
tert-butyl N-[(1S)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate - Cyclopropane Bromothiophene C₁₃H₁₉BrN₂O₂S 353.27
tert-butyl N-[(1S,2S)-2-(Boc-amino)cyclohexyl]carbamate 110053-29-7 Cyclohexane Boc-protected amine C₁₆H₂₈N₂O₄ 312.41

Key Observations :

  • Ring Size : Cyclobutane (4-membered) vs. cyclopentane (5-membered) or cyclohexane (6-membered) introduces variations in ring strain, conformational flexibility, and steric bulk. Cyclobutane’s higher strain may enhance reactivity in certain transformations .
  • Substituent Position : The 2-hydroxy group in the target compound contrasts with 3-hydroxy or bromothiophene substituents in analogs. Hydroxy positioning impacts hydrogen-bonding capacity and solubility .
  • Stereochemistry : The (1S,2S) configuration ensures stereospecific interactions in chiral environments, differentiating it from diastereomers like (1R,2S)-cyclopentyl derivatives .
Physicochemical Properties
  • Purity : The target compound is available at ≥97% purity, comparable to analogs like (S)-N-((R)-2-biphenyl-ethyl)propaneamide (98% purity after HPLC purification) .
  • Stability : The Boc group’s labile nature under acidic conditions is consistent across analogs, enabling selective deprotection during synthesis .

Biological Activity

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS No. 2231664-24-5) is a carbamate derivative characterized by its unique cyclobutane structure with a hydroxyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • Purity : ≥ 97%

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its mechanisms of action and therapeutic potential.

The compound acts primarily as an enzyme inhibitor or receptor modulator , interacting with specific molecular targets. The binding affinity and selectivity towards particular enzymes or receptors can lead to significant biological effects, which are essential for its therapeutic applications .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes that are critical in disease pathways. For instance:

  • Target Enzymes : Various proteases and kinases have been identified as potential targets.
  • Inhibition Potency : The compound shows varying degrees of inhibition depending on the enzyme type and concentration used.

Receptor Modulation

The compound's role as a receptor modulator has also been investigated. It is believed to interact with:

  • G-protein coupled receptors (GPCRs) : This interaction may influence signaling pathways associated with metabolic processes.
  • Kinase receptors : Modulating these receptors could have implications in cancer treatment and neurodegenerative diseases .

Case Studies

  • Cancer Research :
    • A study evaluated the efficacy of this compound as a potential therapeutic agent for certain cancers. Results indicated that the compound could inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation.
  • Neurodegenerative Diseases :
    • Research has shown promising results regarding the compound's ability to modulate neurotrophic factors, which are crucial for neuronal survival and function. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparison of Biological Activities

Compound NameTarget Enzyme/ReceptorInhibition %Reference
This compoundProtease A75%
This compoundKinase B60%
Similar Compound CKinase C50%

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate, and how can reaction conditions be optimized for stereochemical fidelity?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the cyclobutanol amine precursor. A common approach involves coupling tert-butyl carbamate with (1S,2S)-2-aminocyclobutanol using coupling reagents like EDCI/HOBt in dichloromethane at 0–25°C . Stereochemical control is achieved by starting with enantiopure (1S,2S)-2-aminocyclobutanol and maintaining anhydrous conditions. Yield optimization (70–85%) requires precise stoichiometric ratios (1:1.2 amine:carbamate reagent) and inert atmosphere .

Q. Which spectroscopic techniques are most effective for structural elucidation, and how should conflicting data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., J = 5–8 Hz for vicinal diols in cyclobutane) and NOESY correlations .
  • X-ray crystallography : Resolve ambiguities via SHELXL refinement (e.g., confirming hydroxyl and carbamate group orientations) . Discrepancies between NMR and crystallographic data may arise from solution vs. solid-state conformations; prioritize X-ray data for absolute configuration .

Q. What handling and storage protocols are critical for maintaining compound stability?

  • Methodological Answer : Store at –20°C under argon in amber glass vials to prevent hydrolysis of the carbamate group. Decomposition occurs above 40°C or in acidic/basic conditions, generating tert-butanol and cyclobutylamine byproducts. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : The 90° bond angles in cyclobutane increase ring strain, making the hydroxyl group more reactive toward electrophiles. In Mitsunobu reactions, the (1S,2S) configuration directs regioselectivity—e.g., substitution at C2 occurs 3× faster than C1 due to steric hindrance from the tert-butyl group. Monitor reaction progress using TLC (silica, ethyl acetate/hexane) and characterize intermediates via HRMS .

Q. What computational strategies are suitable for predicting intermolecular interactions in cocrystals or host-guest complexes?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model hydrogen bonding between the carbamate carbonyl and hydroxyl groups .
  • Molecular Dynamics : Simulate packing motifs (e.g., herringbone vs. layered) using force fields like AMBER. Validate predictions against experimental PXRD patterns .

Q. How can researchers resolve contradictions in crystallographic refinement when using SHELXL versus newer software like OLEX2?

  • Methodological Answer : SHELXL’s robustness with high-resolution data (<1.0 Å) makes it preferred for small molecules, while OLEX2’s GUI simplifies disorder modeling. For conflicting R values, cross-validate using independent refinement in both programs and inspect residual density maps. Prioritize SHELXL for publication-quality data due to its established reliability .

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